molecular formula C19H20N2O2S2 B2655845 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide CAS No. 2194906-42-6

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide

Cat. No. B2655845
CAS RN: 2194906-42-6
M. Wt: 372.5
InChI Key: IKMWEPSUUMDQNV-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide, commonly known as Bithionol, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Bithionol is a white crystalline powder that is soluble in ethanol, methanol, and chloroform. It has been used as an antiparasitic and antifungal agent for many years, and recent research has shown that it may also have potential as an anticancer drug.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting effects, demonstrating significant stability and efficiency against steel corrosion. These inhibitors are believed to adsorb onto surfaces through both physical and chemical means, highlighting the potential utility of similar benzamide compounds in protecting metal surfaces in acidic environments (Hu et al., 2016).

Molecular Complexation

Research into rhenium and technetium complexes with tridentate benzamidine ligands reveals the formation of monomeric and dimeric products, showcasing the role of such compounds in the development of novel coordination chemistry and potential applications in radiopharmaceuticals (Hung Huy et al., 2008).

Crystal Engineering

Studies on the crystal structures of benzamide derivatives indicate the importance of intermolecular interactions, such as hydrogen bonding and π–π stacking, in determining the supramolecular assembly of these compounds. This insight is crucial for the design of materials with tailored physical properties (Kranjc et al., 2012).

Synthesis and Characterization

The synthesis and characterization of benzamide compounds, including those labeled with tritium, highlight their utility in biochemical studies and the development of pharmaceuticals. The detailed analysis of these compounds provides a foundation for further exploration of their biological activities and potential therapeutic applications (Hong et al., 2015).

Antimicrobial Activity

New thiourea derivatives, structurally related to benzamides, have been synthesized and shown to possess significant antipathogenic activities, especially against biofilm-forming bacteria. This suggests the potential of benzamide analogs in the development of new antimicrobial agents targeting resistant bacterial strains (Limban et al., 2011).

properties

IUPAC Name

3-(dimethylamino)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-21(2)15-5-3-4-13(10-15)19(23)20-11-16(22)18-7-6-17(25-18)14-8-9-24-12-14/h3-10,12,16,22H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMWEPSUUMDQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide

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